4-Methoxybenzyl carbonochloridate
CAS No.: 15586-16-0
Cat. No.: VC8077220
Molecular Formula: C9H9ClO3
Molecular Weight: 200.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15586-16-0 |
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Molecular Formula | C9H9ClO3 |
Molecular Weight | 200.62 g/mol |
IUPAC Name | (4-methoxyphenyl)methyl carbonochloridate |
Standard InChI | InChI=1S/C9H9ClO3/c1-12-8-4-2-7(3-5-8)6-13-9(10)11/h2-5H,6H2,1H3 |
Standard InChI Key | BOVISBAPSYSQPI-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)COC(=O)Cl |
Canonical SMILES | COC1=CC=C(C=C1)COC(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Spectroscopic Profile
Nuclear magnetic resonance (NMR) data from synthetic intermediates reveal characteristic signals:
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¹H NMR: Aromatic protons at δ 7.4–6.8 ppm (AA'BB' system), methoxy singlet at δ 3.8 ppm, and benzylic CH₂ at δ 4.6 ppm .
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¹³C NMR: Carbonyl carbon at δ 166–168 ppm, aromatic carbons between δ 110–160 ppm, and methoxy carbon at δ 55 ppm .
These spectral features enable precise reaction monitoring in synthetic workflows.
Synthetic Applications in Organic Chemistry
Protection of Hydroxyl and Amino Groups
The compound’s primary application lies in forming PMB-protected intermediates. When reacted with alcohols or amines under basic conditions (e.g., triethylamine, K₂CO₃), it installs the PMB group via nucleophilic acyl substitution:
This transformation proves particularly valuable for protecting sterically hindered substrates. For instance, Georg et al. demonstrated its efficacy in shielding a hindered carboxy aldehyde during Takai olefination, requiring elevated temperatures (100°C in DMF) for optimal yields .
Participation in Cross-Coupling Reactions
Recent advances exploit its electrophilic character in metal-catalyzed transformations. Gong’s group utilized palladium-catalyzed decarboxylative cross-electrophile coupling with aryl iodides to construct biaryl systems :
This methodology expands access to benzylated products under mild conditions, bypassing traditional Grignard or organozinc reagents .
Stability and Deprotection Strategies
Orthogonal Stability Profile
PMB esters derived from 4-methoxybenzyl carbonochloridate exhibit remarkable stability toward:
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Acidic conditions (pH > 3)
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Nucleophilic bases (e.g., NaOH, KOH)
This resilience permits sequential deprotection in multi-step syntheses. For example, Bolm et al. sequentially removed tert-butyl and PMB groups using HCl/dioxane followed by DDQ oxidation in a total synthesis route .
Cleavage Methodologies
Common deprotection techniques include:
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Oxidative Methods:
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Ceric ammonium nitrate (CAN) in aqueous acetonitrile
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2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in CH₂Cl₂/H₂O
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Acidic Hydrolysis:
The choice of method depends on substrate sensitivity and presence of other protective groups.
Parameter | Requirement |
---|---|
Personal Protective Equipment | Nitrile gloves, face shield, vapor respirator |
Spill Management | Neutralize with sodium bicarbonate, absorb with vermiculite |
Firefighting Media | Alcohol-resistant foam, dry chemical powder |
Recent Methodological Innovations
Catalytic Asymmetric Benzylation
Advances in chiral induction employ PMB carbonochloridate in desymmetrization reactions. Bolm’s quinidine-mediated opening of meso-anhydrides achieves >90% enantiomeric excess, enabling access to stereochemically complex architectures .
Photoredox Applications
Emerging strategies couple visible-light photocatalysis with PMB chemistry. A 2024 study demonstrated α-C–H benzylation of ethers using Ru(bpy)₃²⁺ and blue LED irradiation, achieving site-selectivity unattainable via classical methods .
Industrial and Pharmacological Relevance
Peptide Synthesis
The PMB group’s orthogonal stability makes it indispensable in fragment condensation strategies. Silver salt alkylation with PMB carbonochloridate prevents racemization in N-protected amino acid derivatives, a critical consideration for GMP-compliant API manufacturing .
Natural Product Synthesis
Notable applications include:
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Taxol Side Chain: PMB protection of the C-13 hydroxyl group during esterification .
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Vancomycin Aglycone: Sequential deprotection of PMB and Alloc groups in macrocyclization .
These case studies underscore its versatility in addressing complex stereoelectronic challenges.
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